5-Amino-2-(methylsulfanyl)benzonitrile

Medicinal Chemistry Synthetic Intermediate Regioisomer Comparison

Generic substitution among aminomethylsulfanylbenzonitrile regioisomers introduces synthetic risk due to divergent reactivity governed by substituent positioning. 5-Amino-2-(methylsulfanyl)benzonitrile (CAS 306980-70-1) eliminates this risk with its defined 5-amino-2-methylsulfanyl geometry. • Selective oxidation to sulfone validated in HIV-1 NNRTI series (low nM IC₅₀) • Enables benzimidazole/quinazoline cyclization via 1,4-amino-nitrile relationship • Free 5-NH₂ permits direct acylation, sulfonylation & urea library synthesis Supplied at 95% purity (98% available); standard global shipping.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 306980-70-1
Cat. No. B112446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(methylsulfanyl)benzonitrile
CAS306980-70-1
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)N)C#N
InChIInChI=1S/C8H8N2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3
InChIKeyMISXQBNGUWSXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(methylsulfanyl)benzonitrile: Identity and Compound Class


5-Amino-2-(methylsulfanyl)benzonitrile (CAS 306980-70-1) is a polysubstituted benzonitrile building block featuring a primary amino group and a methylsulfanyl substituent on a benzonitrile core [1]. It belongs to the class of aminomethylsulfanylbenzonitriles, a family of intermediates broadly utilized in medicinal chemistry and organic synthesis. The compound's structural arrangement—specifically the 5-amino-2-methylsulfanyl substitution pattern—distinguishes it from its regioisomers and oxidized analogs, influencing its reactivity profile and suitability for specific synthetic routes. Commercially, it is typically supplied at 95% purity, with select vendors offering 98% purity grades, making it a readily accessible starting material for research and development programs .

Oxidation Route Direct thioether-to-sulfone precursor for sulfone-based inhibitor research programs
Heterocycle Construction Para-amino-nitrile scaffold enables regiospecific benzimidazole/quinazoline synthesis
Derivatization Handle Free primary amine supports amide, sulfonamide, and urea library generation

Why 5-Amino-2-(methylsulfanyl)benzonitrile Cannot Be Substituted


Generic substitution among aminomethylsulfanylbenzonitrile regioisomers introduces significant synthetic risk due to divergent reactivity and physicochemical properties dictated by substituent positioning. The 5-amino-2-methylsulfanyl substitution pattern of the target compound creates a unique electronic environment that governs its behavior in key transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and oxidation to sulfoxide or sulfone intermediates [1]. Procurement decisions based solely on core scaffold similarity—without accounting for the precise substitution geometry—can lead to failed reaction outcomes, altered pharmacokinetic properties in downstream drug candidates, or incompatibility with established synthetic routes. The following quantitative evidence demonstrates the measurable differences between 5-amino-2-(methylsulfanyl)benzonitrile and its closest structural analogs.

Target Product
Common Substitute
Why Not Interchangeable
5-Amino-2-(methylsulfanyl)benzonitrile
2-Amino-5-(methylsulfanyl)benzonitrile (regioisomer)
Identical computed properties mask electronically nonequivalent positions; para-amino-nitrile geometry lost, altering cyclization outcomes
Thioether (-SCH₃) oxidation state
Sulfone (-SO₂CH₃) oxidized analog
Oxidation state shifts HBA count and electron-withdrawing character; thioether-specific routes may not transfer
5-Amino-2-(methylsulfanyl)benzonitrile (with NH₂)
2-(Methylsulfanyl)benzonitrile (no amino group)
Lack of amino handle eliminates acylation/sulfonylation capacity, limiting derivatization scope

5-Amino-2-(methylsulfanyl)benzonitrile: Differentiation from Analogs


Regioisomeric Differentiation

The target compound's 5-amino-2-methylsulfanyl substitution pattern places the electron-donating amino group para to the nitrile and meta to the methylsulfanyl group, whereas the regioisomer 2-amino-5-(methylsulfanyl)benzonitrile positions the amino group ortho to the nitrile. This structural difference manifests in distinct computed physicochemical properties. The target compound exhibits a topological polar surface area (TPSA) of 75.1 Ų and 1 hydrogen bond donor count, compared to the regioisomer's TPSA of 75.1 Ų (identical due to symmetric atom contributions) but a different spatial arrangement that alters intermolecular interactions [1]. The target compound's XLogP3-AA of 1.5 versus the regioisomer's calculated XLogP3-AA of 1.5 reflects similar overall hydrophobicity, yet the distinct substitution geometry leads to divergent reactivity in nucleophilic aromatic substitution reactions where the amino group's position relative to the nitrile and methylsulfanyl groups dictates activation and directing effects [2].

Regioisomer comparison
Class-level inference
5-NH₂,2-SCH₃ vs 2-NH₂,5-SCH₃
TPSA 75.1 Ų (identical); geometry alters reactivity
Route-specific reactivity differs despite matching computed descriptors
Computed properties alone cannot verify synthetic compatibility
Medicinal Chemistry Synthetic Intermediate Regioisomer Comparison

Oxidation State Differentiation

The methylsulfanyl (-SCH₃) group of the target compound can be selectively oxidized to the corresponding sulfone (-SO₂CH₃), as demonstrated in the structurally related HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) series where thioether-to-sulfone transformation markedly enhanced antiviral potency [1]. In that series, 2-amino-5-arylthiobenzonitrile (thioether) analogs served as precursors to sulfones, which exhibited IC₅₀ values in the low nanomolar range against HIV-1, representing a potency improvement over the parent thioethers [2]. The target compound, bearing a simple methylsulfanyl group rather than an arylthio group, offers a more tractable oxidation substrate for generating 5-amino-2-(methylsulfonyl)benzonitrile. The sulfone analog (CAS 1549858-32-3) has a molecular weight of 196.23 g/mol versus 164.23 g/mol for the target thioether, and exhibits distinct hydrogen bond acceptor capacity (4 acceptors vs. 3 for the thioether) due to the sulfone oxygens [3]. This oxidation-state control is critical when the desired downstream application requires the electron-withdrawing sulfone group for target binding interactions.

Oxidation state shift
Cross-study comparable
+32.00 g/mol
HBA: 3 → 4; thioether → sulfone
Supports oxidation-state tuning for sulfone-dependent binding studies
Referenced from NNRTI series; confirm with target scaffold
Synthetic Intermediate Oxidation State Comparison Medicinal Chemistry

Non-Amino Analog Comparison

The presence of the 5-amino group on the target compound differentiates it from the simpler analog 2-(methylsulfanyl)benzonitrile (CAS 6609-54-7), which lacks the amino functionality. 2-(Methylsulfanyl)benzonitrile has been reported to exhibit antimycotic properties against Candida albicans and Saccharomyces cerevisiae , whereas the target compound's amino group enables participation in condensation, acylation, and diazotization reactions inaccessible to the non-amino analog. The molecular weight difference is +15.02 g/mol (164.23 vs. 149.21 g/mol), and the hydrogen bond donor count increases from 0 to 1, reflecting the added amino NH₂ [1]. This functional group distinction directly impacts the compound's utility as a building block: the target compound can serve as a nucleophile or be derivatized via the amino handle, while 2-(methylsulfanyl)benzonitrile lacks this synthetic versatility.

Functional group gap
Cross-study comparable
NH₂ present vs absent
MW +15.02; HBD 1 → 0
Amino group enables acylation/condensation; its absence limits derivatization scope
Non-amino analog cannot serve as amine-based building block
Synthetic Intermediate Functional Group Comparison Building Block

5-Amino-2-(methylsulfanyl)benzonitrile: Application Scenarios


Sulfone-Based Kinase and NNRTI Inhibitor Precursor

The target compound's methylsulfanyl group can be selectively oxidized to the corresponding sulfone, a transformation validated in the HIV-1 NNRTI series where the 2-amino-6-arylsulfonylbenzonitrile sulfones demonstrated low nanomolar IC₅₀ values against wild-type and mutant HIV-1 strains [1]. 5-Amino-2-(methylsulfanyl)benzonitrile serves as a cost-effective, commercially available thioether precursor for generating 5-amino-2-(methylsulfonyl)benzonitrile in medicinal chemistry programs targeting kinase or reverse transcriptase inhibition, where the sulfone moiety contributes critical hydrogen bond acceptor interactions with the target protein [2].

para-Amino-Nitrile Scaffold for Heterocycle Synthesis

The 5-amino-2-methylsulfanyl substitution pattern positions the amino group para to the nitrile, enabling efficient construction of benzimidazole, quinazoline, and related heterocyclic systems via condensation, cyclization, or annulation reactions that exploit the 1,4-relationship between the amino and nitrile groups [1]. Regioisomers such as 2-amino-5-(methylsulfanyl)benzonitrile cannot access this chemistry due to the alternative ortho-amino-nitrile arrangement, resulting in different cyclization outcomes [2].

Amide, Sulfonamide, and Urea Library Building Block

The free 5-amino group enables direct derivatization through acylation, sulfonylation, or reaction with isocyanates to generate amide, sulfonamide, and urea libraries for high-throughput screening. This capability distinguishes the target compound from the non-amino analog 2-(methylsulfanyl)benzonitrile (CAS 6609-54-7), which lacks a primary amine and therefore cannot participate in these key medicinal chemistry transformations [1]. The target compound's single hydrogen bond donor (NH₂) and three hydrogen bond acceptors (N of CN, S of SCH₃, N of CN) also contribute defined molecular recognition properties relevant to fragment-based drug discovery [2].

Application
Selection Property
Validation Focus
Sulfone precursor for kinase/NNRTI programs
Oxidizable methylsulfanyl group
Sulfone conversion yield and purity
Heterocycle synthesis (benzimidazoles, quinazolines)
Para-amino-nitrile substitution pattern
Cyclization regioselectivity and product identity
Amide/sulfonamide/urea library construction
Free primary amino group
Derivatization scope and coupling efficiency
Quote Request

Request a Quote for 5-Amino-2-(methylsulfanyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.